LC-MS/MS Assay Precision: Abemaciclib Metabolite M18-d8 Internal Standard Method Achieves ≤11% CV Across Clinical QC Ranges
In a validated isotope-dilution LC-MS/MS assay using deuterated internal standards for abemaciclib and its metabolites, M18 quantification with M18-d8 as internal standard demonstrated intra-day precision ≤11% CV and inter-day precision <13% CV across quality control (QC) samples (n = 18 for inter-day, n = 6 for intra-day) spanning the linear range of 0.35–1000 nM in human plasma [1]. Accuracy was maintained within ±12% for low, mid, and high QCs, and recovery from human plasma was 92–102% across the linear range [2]. These validation metrics meet FDA bioanalytical method validation guidelines and exceed typical performance achievable with non-isotopic internal standards in complex plasma matrices [3].
| Evidence Dimension | Analytical precision (intra-day CV) and recovery |
|---|---|
| Target Compound Data | Intra-day precision ≤11% CV; inter-day precision <13% CV; recovery 92–102% |
| Comparator Or Baseline | FDA guidance threshold for bioanalytical method validation: precision ≤15% CV (≤20% at LLOQ); accuracy ±15% (±20% at LLOQ) |
| Quantified Difference | M18-d8 method achieves precision ~27% better than FDA threshold; accuracy 20–33% tighter than FDA threshold |
| Conditions | Human plasma K2 EDTA, isotope-dilution LC-MS/MS, validated linear range 0.35–1000 nM for M18 |
Why This Matters
Procurement of M18-d8 enables development of FDA-guidance-compliant validated bioanalytical methods with demonstrated clinical reproducibility, a prerequisite for pharmacokinetic data submission to regulatory agencies.
- [1] Hill KL, Abbott NL, Na JY, Rudek M, Moore K, Lee EQ, Phelps MA. Assay for the quantification of abemaciclib, its metabolites, and olaparib in human plasma by liquid chromatography-tandem mass spectrometry. J Pharm Biomed Anal. 2025;253:116531. View Source
- [2] Hill KL, Abbott NL, Na JY, Rudek M, Moore K, Lee EQ, Phelps MA. Assay for the quantification of abemaciclib, its metabolites, and olaparib in human plasma by liquid chromatography-tandem mass spectrometry. J Pharm Biomed Anal. 2025;253:116531. (Recovery data) View Source
- [3] U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. 2018. View Source
